

# A Comparative Spectroscopic Analysis of 4,6-Diethoxypyrimidine and Its Synthetic Precursors

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## Compound of Interest

Compound Name: *Pyrimidine, 4,6-diethoxy-*

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[City, State] – [Date] – A comprehensive guide detailing the spectroscopic comparison of 4,6-diethoxypyrimidine, a key heterocyclic compound in medicinal chemistry and drug development, and its precursors has been published. This guide provides researchers, scientists, and professionals in drug development with a valuable resource for the identification and characterization of these compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The synthesis of 4,6-diethoxypyrimidine typically proceeds through a multi-step pathway, beginning with readily available starting materials such as diethyl malonate or malononitrile. These precursors are first converted to the intermediate 4,6-dihydroxypyrimidine, which is then halogenated to form 4,6-dichloropyrimidine. The final step involves the nucleophilic substitution of the chloro groups with ethoxide ions to yield the target molecule. This guide provides detailed experimental protocols for each of these key transformations, alongside a thorough spectroscopic analysis of each compound in the synthetic route.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4,6-diethoxypyrimidine and its precursors, facilitating straightforward comparison and identification.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\delta$ , ppm)

Compound	H at C2	H at C5	Methylene (-CH <sub>2</sub> -)	Methyl (-CH <sub>3</sub> )	Other
Diethyl Malonate	-	3.39 (s, 2H)	4.19 (q, 4H)	1.25 (t, 6H)	
Malononitrile	-	3.54 (s, 2H)	-	-	
4,6-Dihydroxypyrimidine	8.0 (s, 1H)	5.2 (s, 1H)	-	-	11.5 (br s, 2H, OH)
4,6-Dichloropyrimidine	8.82 (s, 1H)	7.46 (s, 1H)	-	-	
4,6-Diethoxypyrimidine	8.35 (s, 1H)	6.25 (s, 1H)	4.40 (q, 4H)	1.40 (t, 6H)	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (δ, ppm)

Compound	C2	C4, C6	C5	Methylene (-CH <sub>2</sub> -)	Methyl (-CH <sub>3</sub> )	Other
Diethyl Malonate	-	166.8 (C=O)	41.5	61.4	13.9	
Malononitrile	-	112.7 (CN)	25.0	-	-	
4,6-Dihydroxypyrimidine	145.0	165.0	90.0	-	-	
4,6-Dichloropyrimidine	151.7	161.5	120.0	-	-	
4,6-Diethoxypyrimidine	158.0	171.0	85.0	62.0	14.0	

Table 3: IR Spectroscopic Data (cm<sup>-1</sup>)

Compound	Key Absorptions
Diethyl Malonate	2980 (C-H), 1735 (C=O), 1250 (C-O)
Malononitrile	2950 (C-H), 2270 (C≡N)
4,6-Dihydroxypyrimidine	3400-2500 (O-H, N-H), 1680 (C=O), 1580 (C=C, C=N)
4,6-Dichloropyrimidine	3100 (Ar C-H), 1550, 1400 (C=C, C=N), 850 (C-Cl)
4,6-Diethoxypyrimidine	3100 (Ar C-H), 2980 (C-H), 1600, 1560 (C=C, C=N), 1250 (C-O)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragments
Diethyl Malonate	160	115, 88, 60
Malononitrile	66	65, 40, 39
4,6-Dihydroxypyrimidine	112	84, 68, 55
4,6-Dichloropyrimidine	148	113, 86, 77
4,6-Diethoxypyrimidine	168	153, 140, 125, 112

## Experimental Protocols

Detailed methodologies for the synthesis of 4,6-diethoxypyrimidine and its precursors are provided below.

### Synthesis of 4,6-Dihydroxypyrimidine from Diethyl Malonate

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in absolute ethanol. To this solution, a mixture of diethyl malonate (1 equivalent) and formamide (2 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. After cooling, the resulting precipitate is collected by filtration, washed with ethanol, and then dissolved in water. The aqueous solution is acidified with a concentrated acid (e.g., HCl) to a pH of 3-4, leading to the precipitation of 4,6-dihydroxypyrimidine. The product is collected by filtration, washed with cold water, and dried.

### Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

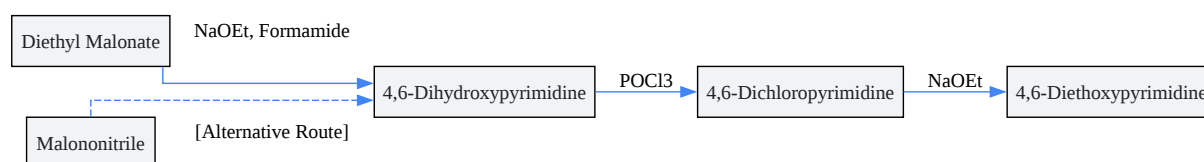
4,6-Dihydroxypyrimidine (1 equivalent) is added portion-wise to an excess of phosphorus oxychloride (POCl<sub>3</sub>) with stirring. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) is then added. The mixture is heated to reflux for 2-3 hours. After the reaction is complete, the excess POCl<sub>3</sub> is removed by distillation under reduced pressure. The residue is poured onto crushed ice with vigorous stirring. The resulting precipitate of 4,6-dichloropyrimidine is collected by filtration, washed thoroughly with cold water, and dried.

## Synthesis of 4,6-Diethoxypyrimidine from 4,6-Dichloropyrimidine

Sodium metal (2 equivalents) is dissolved in absolute ethanol to prepare sodium ethoxide. To this solution, 4,6-dichloropyrimidine (1 equivalent) is added, and the mixture is heated to reflux for 3-5 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4,6-diethoxypyrimidine.

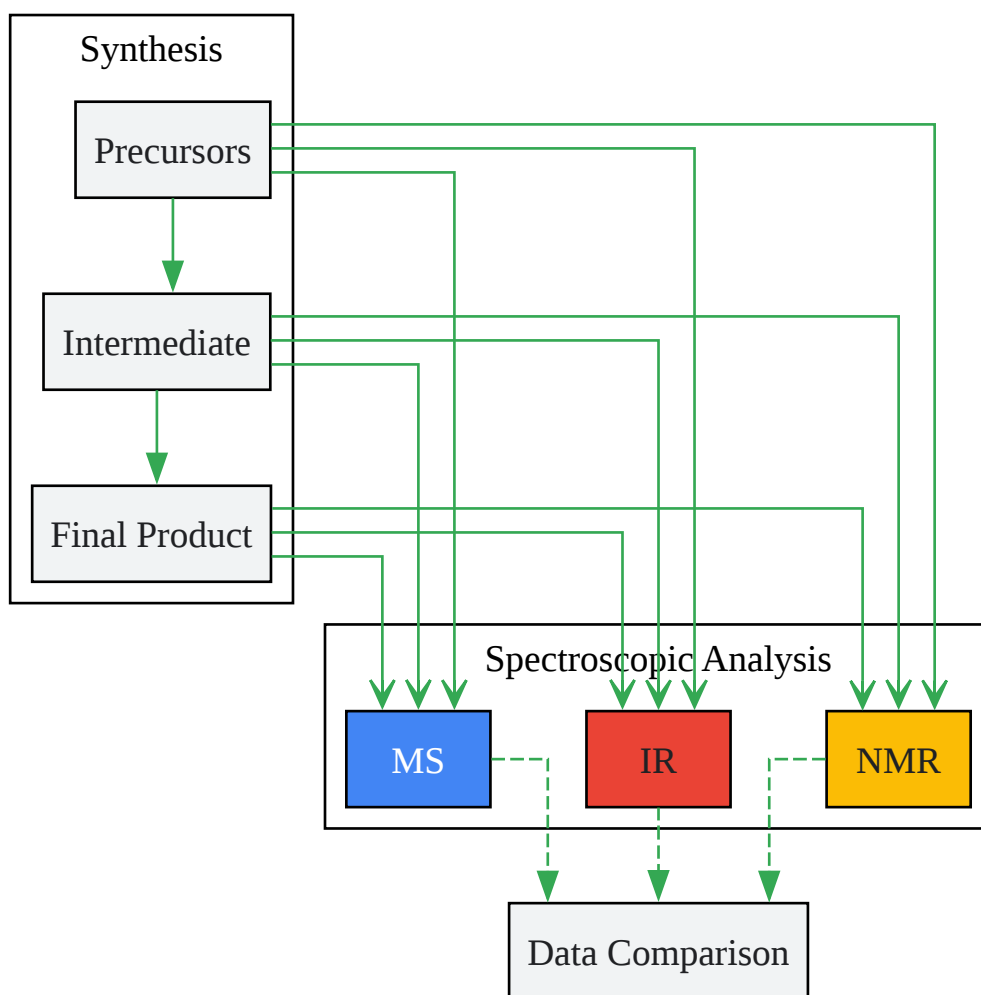
## Visualizing the Synthetic Pathway and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway to 4,6-diethoxypyrimidine and the general workflow for spectroscopic data acquisition and comparison.



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Caption: Synthetic pathway to 4,6-diethoxypyrimidine.



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